
(S)-1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanamine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation . Another approach involves the use of trifluoroacetimidoyl chlorides for the synthesis of trifluoromethylated derivatives through radical cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize cost-effective reagents and optimized reaction conditions to facilitate large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Applications De Recherche Scientifique
(S)-1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials with unique properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of (S)-1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This interaction can lead to various biological effects, depending on the specific pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are used in similar applications, such as medicinal chemistry.
Trifluoromethylated amines: These compounds also contain the trifluoromethyl group and exhibit similar chemical properties.
Uniqueness
(S)-1-(6-(Trifluoromethyl)-4-methylpyridin-3-yl)ethanamine is unique due to its specific structural features, including the chiral center and the combination of the trifluoromethyl group with the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H11F3N2 |
|---|---|
Poids moléculaire |
204.19 g/mol |
Nom IUPAC |
(1S)-1-[4-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C9H11F3N2/c1-5-3-8(9(10,11)12)14-4-7(5)6(2)13/h3-4,6H,13H2,1-2H3/t6-/m0/s1 |
Clé InChI |
MPLKTTWICCBOCN-LURJTMIESA-N |
SMILES isomérique |
CC1=CC(=NC=C1[C@H](C)N)C(F)(F)F |
SMILES canonique |
CC1=CC(=NC=C1C(C)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


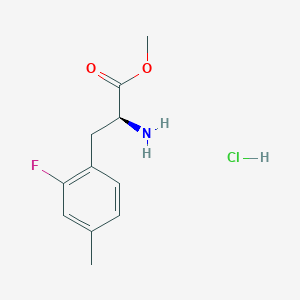
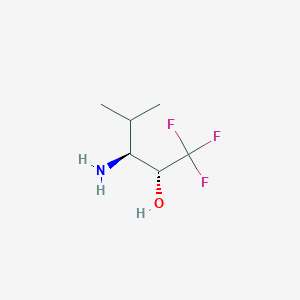
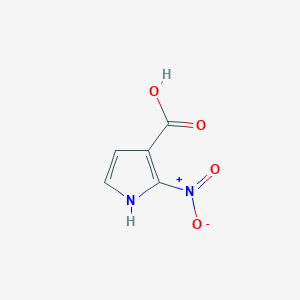

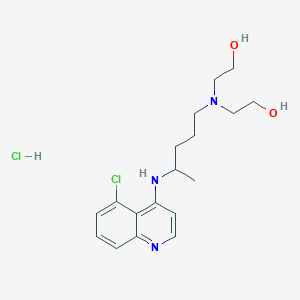
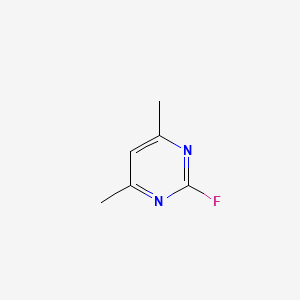

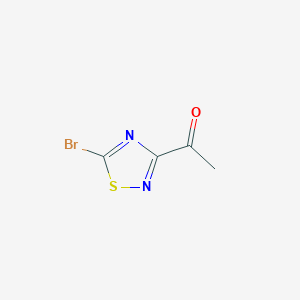
![tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12845899.png)
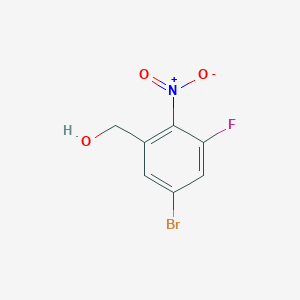


![6-Amino-1-methyl-3-(methylamino)-2,4-dioxo-5-[4-(sulfinatoamino)benzoyl]pyrimidine](/img/structure/B12845918.png)
![2-[2,3-Bis(trifluoromethyl)pentyl]propanedioic acid](/img/structure/B12845921.png)
